molecular formula C9H11ClFNO B13077427 (3R)-3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-OL

(3R)-3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-OL

Cat. No.: B13077427
M. Wt: 203.64 g/mol
InChI Key: JEZFBUIXMOAAEP-SECBINFHSA-N
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Description

(3R)-3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-OL is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound features an amino group, a hydroxyl group, and a substituted phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluoroaniline and ®-glycidol.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution reaction efficiently.

    Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.

    Automated Purification Systems: Employing automated purification systems to streamline the purification process and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Various amine derivatives.

    Substitution Products: A wide range of substituted derivatives depending on the reagents used.

Scientific Research Applications

(3R)-3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-OL has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-OL involves:

    Molecular Targets: The compound interacts with specific molecular targets such as enzymes and receptors.

    Pathways: It may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-(3-chloro-4-fluorophenyl)propan-2-OL: A similar compound with a different position of the hydroxyl group.

    (3S)-3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-OL: The enantiomer of the compound with different stereochemistry.

    3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-OL: A compound without the chiral center.

Uniqueness

(3R)-3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-OL is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

(3R)-3-amino-3-(3-chloro-4-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11ClFNO/c10-7-5-6(1-2-8(7)11)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m1/s1

InChI Key

JEZFBUIXMOAAEP-SECBINFHSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CCO)N)Cl)F

Canonical SMILES

C1=CC(=C(C=C1C(CCO)N)Cl)F

Origin of Product

United States

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